2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide, also known as GW441756, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide is a small molecule inhibitor that binds to the active site of gamma-secretase, which is an enzyme that cleaves the amyloid precursor protein to produce amyloid beta peptides. By inhibiting gamma-secretase activity, 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide reduces the production of amyloid beta peptides that are implicated in Alzheimer's disease. 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide also has antioxidant properties that protect dopaminergic neurons from oxidative stress-induced cell death in Parkinson's disease. In multiple sclerosis, 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide reduces inflammation and demyelination by modulating the immune response.
Biochemical and Physiological Effects:
2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide has been shown to have beneficial effects on biochemical and physiological processes in various disease models. In Alzheimer's disease, 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide reduces the production of amyloid beta peptides that are implicated in the pathogenesis of the disease. In Parkinson's disease, 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide protects dopaminergic neurons from oxidative stress-induced cell death. In multiple sclerosis, 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide reduces inflammation and demyelination by modulating the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide has several advantages for lab experiments, including its small size, ease of synthesis, and specificity for gamma-secretase inhibition. However, its limitations include its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, its effects on other biological processes outside of gamma-secretase inhibition may limit its therapeutic potential in certain disease models.
Zukünftige Richtungen
There are several future directions for the study of 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide. One potential direction is the development of more potent and selective gamma-secretase inhibitors that can be used as therapeutic agents for Alzheimer's disease. Another direction is the investigation of 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide's potential therapeutic applications in other diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, the development of new formulations of 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide that improve its solubility and bioavailability may enhance its therapeutic potential in vivo.
Synthesemethoden
2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide can be synthesized through a multistep process involving the reaction of 6-methyl-1,3-benzothiazol-2-amine with 2-chloro-4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with a reducing agent such as sodium borohydride to yield the final product.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide has been studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has been shown to inhibit the activity of the enzyme gamma-secretase, which is involved in the production of amyloid beta peptides that are implicated in Alzheimer's disease. In Parkinson's disease, 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide has been shown to protect dopaminergic neurons from oxidative stress-induced cell death. In multiple sclerosis, 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide has been shown to reduce inflammation and demyelination in animal models.
Eigenschaften
IUPAC Name |
2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O3S/c1-8-2-5-12-13(6-8)23-15(17-12)18-14(20)10-4-3-9(19(21)22)7-11(10)16/h2-7H,1H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NREOZTGXSIPRHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.